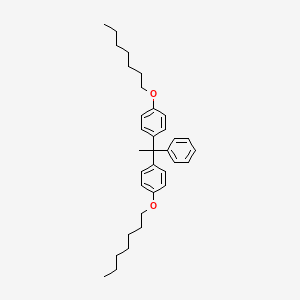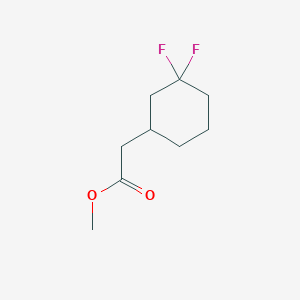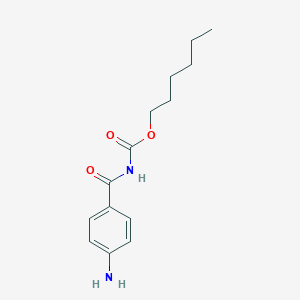
Hexyl (4-aminobenzoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl (4-aminobenzoyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a hexyl group attached to the carbamate moiety, which is further linked to a 4-aminobenzoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl (4-aminobenzoyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets regulatory guidelines for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Hexyl (4-aminobenzoyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, TBAI, carbonylimidazolide, and various nucleophiles. The reactions are typically carried out under mild conditions to avoid unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Hexyl (4-aminobenzoyl)carbamate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of hexyl (4-aminobenzoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
Hexyl (4-aminobenzoyl)carbamate can be compared with other carbamate compounds, such as:
t-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines.
Carboxybenzyl (Cbz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (Fmoc) carbamate: Used in peptide synthesis and removed with an amine base.
Uniqueness
This compound is unique due to its specific structure, which includes a hexyl group and a 4-aminobenzoyl moiety. This structure imparts distinct chemical and biological properties, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
hexyl N-(4-aminobenzoyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-2-3-4-5-10-19-14(18)16-13(17)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H,16,17,18) |
Clave InChI |
RCKSJSAGNITQDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


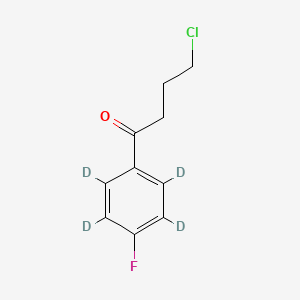
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)
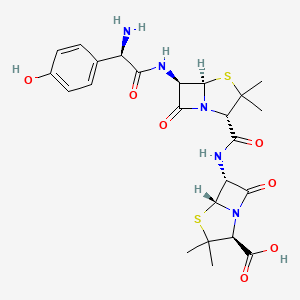
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)

![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
